An In-depth Technical Guide to 2-(2-(Diphenylphosphino)ethyl)pyridine: Properties, and Applications in Catalysis
An In-depth Technical Guide to 2-(2-(Diphenylphosphino)ethyl)pyridine: Properties, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-(Diphenylphosphino)ethyl)pyridine, a versatile bidentate phosphine (B1218219) ligand. This document details its chemical and physical properties, and its application in palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry and crucial for the development of novel pharmaceuticals and functional materials.
Core Properties of 2-(2-(Diphenylphosphino)ethyl)pyridine
2-(2-(Diphenylphosphino)ethyl)pyridine, identified by the CAS Number 10150-27-3 , is a solid, air-sensitive compound. It is also known by the alternate names 1-(Diphenylphosphino)-2-(2-pyridyl)ethane and Diphenyl(2-(pyridin-2-yl)ethyl)phosphine.[1] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 10150-27-3 | [1] |
| Molecular Formula | C₁₉H₁₈NP | [1] |
| Molecular Weight | 291.33 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 58-62 °C | |
| Boiling Point | 422.2±28.0 °C (Predicted) | |
| Solubility | Soluble in many organic solvents. | |
| Sensitivity | Air sensitive | |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. |
Safety and Handling
As an air-sensitive and potentially hazardous chemical, proper handling and storage of 2-(2-(Diphenylphosphino)ethyl)pyridine are crucial. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
2-(2-(Diphenylphosphino)ethyl)pyridine serves as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its bidentate nature, with both a "soft" phosphorus donor and a "hard" nitrogen donor, allows for the formation of stable and catalytically active palladium complexes. This ligand has been successfully employed in several key transformations for carbon-carbon and carbon-nitrogen bond formation, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboranes and organic halides or triflates. The general catalytic cycle, where 'L' represents the 2-(2-(Diphenylphosphino)ethyl)pyridine ligand, is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While a specific protocol detailing the use of 2-(2-(Diphenylphosphino)ethyl)pyridine was not found in the immediate search, a general and adaptable procedure is provided below. Researchers should optimize the reaction conditions for their specific substrates.
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Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and 2-(2-(Diphenylphosphino)ethyl)pyridine (1-2 equivalents relative to palladium). Anhydrous and deoxygenated solvent (e.g., toluene (B28343), dioxane, or THF) is added, and the mixture is stirred to form the active catalyst complex.
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Reaction Setup: To the catalyst solution, the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv) are added.
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Reaction Execution: The reaction mixture is heated (typically between 80-120 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC, or LC-MS).
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Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. The catalytic cycle, again featuring 2-(2-(Diphenylphosphino)ethyl)pyridine as the ligand 'L', is illustrated in the following diagram.
Caption: Catalytic cycle of the Heck reaction.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide. The general workflow for setting up such a reaction is outlined below.
Caption: General experimental workflow for Buchwald-Hartwig amination.
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Catalyst and Reagent Preparation: In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pd(OAc)₂), 2-(2-(Diphenylphosphino)ethyl)pyridine, the aryl halide, the amine, and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).
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Reaction Setup: The tube is sealed, removed from the glovebox, and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added via syringe.
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Reaction Execution: The mixture is heated with vigorous stirring for the required time, as determined by reaction monitoring.
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Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues. The filtrate is then washed, dried, and concentrated. The final product is purified by chromatography.
Conclusion
2-(2-(Diphenylphosphino)ethyl)pyridine is a valuable and versatile ligand in the toolkit of the synthetic chemist. Its ability to form highly active and stable palladium catalysts makes it a key component in the construction of complex organic molecules. The information and general protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and materials science, enabling the efficient and strategic synthesis of novel compounds. Further optimization of the outlined general procedures for specific substrate combinations is encouraged to achieve the best possible outcomes.
